![molecular formula C16H11BrO3 B2514660 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one CAS No. 31913-53-8](/img/structure/B2514660.png)
3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one
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Description
3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one, also known as 4-MBC, is a synthetic chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Electrochemically Induced Multicomponent Transformation
The compound has been involved in an electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid . This transformation was carried out in an undivided cell in the presence of sodium bromide .
Biomedical Applications
The synthesized compound is a promising candidate for different biomedical applications , particularly for the regulation of inflammatory diseases . This potential application was suggested by docking studies .
Anticancer Activity
Although not directly mentioned, similar compounds have shown anticancer activity when tested against certain types of cancer cells . Therefore, it’s possible that “3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one” might also have potential anticancer properties.
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives, which are structurally similar to “3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one”, have shown potential as anti-HIV agents . Therefore, this compound might also have potential in this area.
Neurotransmission
Again, while not directly mentioned, similar compounds have been involved in the release of acetylcholine at the cholinergic synapsis in vertebrates , which permits the transmission of neural pulses. Therefore, “3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one” might also have potential applications in neurotransmission .
properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSRHQRNCHUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one |
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